1-(benzylsulfonyl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylmethanesulfonyl chloride under basic conditions to form the intermediate, which is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a similar structure but different ring system.
Piperidine derivatives: A broad class of compounds with varying pharmacological activities.
Uniqueness
N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-18-11-5-2-6-12-18)17-10-7-13-21(14-17)25(23,24)15-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,20,22) |
InChI Key |
OXNZEJMZAYUELF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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